ethyl 4'-benzamido-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate
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Overview
Description
Ethyl 4’-benzamido-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique arrangement, where a cyclohexane ring is fused to a naphthalene moiety, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4’-benzamido-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the aminomethylation of a spirocyclic ketone precursor. The reaction conditions often include the use of primary amines and formaldehyde in the presence of an alcohol solvent such as methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to facilitate the Mannich reaction and subsequent steps. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4’-benzamido-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Ethyl 4’-benzamido-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate has a wide range of applications in scientific research:
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 4’-benzamido-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides rigidity and specificity in binding. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: This compound shares a similar spirocyclic structure but differs in its functional groups and biological activity.
5H-Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Another spirocyclic compound with notable antibacterial and antitumor properties.
Uniqueness
Ethyl 4’-benzamido-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C25H27NO3 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
ethyl 1-benzamidospiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate |
InChI |
InChI=1S/C25H27NO3/c1-2-29-24(28)21-22(26-23(27)18-11-5-3-6-12-18)20-14-8-7-13-19(20)17-25(21)15-9-4-10-16-25/h3,5-8,11-14H,2,4,9-10,15-17H2,1H3,(H,26,27) |
InChI Key |
RGAMJXFTRJQHBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2CC13CCCCC3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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